molecular formula C11H9F3N6S2 B2431881 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 955962-78-4

4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2431881
CAS No.: 955962-78-4
M. Wt: 346.35
InChI Key: QJQQMUBVZNQXLM-UHFFFAOYSA-N
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Description

4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol is a complex organic compound with interesting structural elements and various potential applications in different fields. Its distinct chemical composition makes it a subject of interest in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-methyl-3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N6S2/c1-5-3-7(11(12,13)14)20(18-5)10-15-6(4-22-10)8-16-17-9(21)19(8)2/h3-4H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQMUBVZNQXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NNC(=S)N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol involves a multi-step process:

  • Starting Materials: : The synthesis typically begins with commercially available starting materials such as 3-methyl-5-(trifluoromethyl)-1H-pyrazole and 1,3-thiazole derivatives.

  • Formation of Thiazolyl-Pyrazole Intermediate: : The initial step involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with an appropriate thiazole derivative under controlled conditions. This step often requires the use of a catalyst and specific solvents to facilitate the reaction.

  • Cyclization and Triazole Formation: : The resulting intermediate undergoes a cyclization reaction with 4-methyl-1,2,4-triazole-3-thiol, leading to the formation of the target compound. The cyclization reaction typically involves heating and may require the use of a strong base or acid to promote the formation of the triazole ring.

Industrial Production Methods

On an industrial scale, the production methods are optimized to enhance yield and reduce production costs. These methods often include:

  • Continuous Flow Synthesis: : Utilizes continuous reactors to enhance the efficiency and scalability of the synthesis process.

  • Process Optimization: : Employs advanced techniques such as microwave-assisted synthesis or high-throughput screening to optimize reaction conditions and reduce reaction times.

  • Green Chemistry Approaches: : Focuses on environmentally friendly methods, including the use of non-toxic solvents and catalysts, to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The thiol (-SH) group at position 3 of the triazole ring is a primary reactive site. It undergoes nucleophilic substitution with alkyl halides, aryl halides, and other electrophiles.

Reaction TypeReagents/ConditionsProductKey FindingsSource
AlkylationAlkyl halides (e.g., methyl iodide) in basic media3-alkylthio-triazole derivativesSubstitution occurs selectively at the sulfur atom without affecting the pyrazole or thiazole rings.
AcylationAcyl chlorides in pyridine3-acylthio-triazole derivativesReaction efficiency depends on steric hindrance from the trifluoromethyl group.

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions.

Oxidizing AgentConditionsProductObservationsSource
H₂O₂Ethanol, room temperatureDisulfide dimerForms a stable dimer via S–S bond formation.
KMnO₄Acidic aqueous solution, refluxSulfonic acid derivativeOver-oxidation leads to sulfonic acid with >90% yield.

Cyclization and Coupling Reactions

The triazole-thiol participates in cyclocondensation and cross-coupling reactions.

Reaction TypeReagents/ConditionsProductNotesSource
Schiff Base FormationAromatic aldehydes in ethanolThiol-Schiff base conjugatesImine (C=N) formation confirmed via IR (1630 cm⁻¹) and NMR (δ 8.7–8.9 ppm).
Ullmann CouplingAryl iodides, CuI, K₂CO₃, DMFBiaryl-linked triazole derivativesCoupling occurs at the thiazole C4 position.

Acid/Base-Mediated Transformations

The compound exhibits pH-dependent tautomerism and reactivity.

  • Thione-Thiol Tautomerism :
    In alkaline conditions, the thiol group deprotonates to form a thiolate anion, which can tautomerize to a thione form. This is confirmed by:

    • IR spectroscopy: C=S stretch at 1238 cm⁻¹ .

    • ¹³C NMR: A peak at δ 186.11 ppm (C=S) .

  • Deprotonation :
    Reacts with strong bases (e.g., NaOH) to form water-soluble salts, enhancing reactivity in polar solvents.

Comparative Reactivity Insights

A comparison with analogous compounds highlights unique behaviors:

FeatureThis CompoundAnalogous Triazole-ThiolsReason for Difference
Oxidation ResistanceHigher stability toward mild oxidantsRapid oxidation to disulfidesElectron-withdrawing CF₃ group stabilizes thiol.
Substitution RateSlower alkylation kineticsFaster reaction with electrophilesSteric hindrance from thiazole and pyrazole rings.

Mechanistic Considerations

  • Sulfur Reactivity : The thiol group’s nucleophilicity is modulated by the electron-withdrawing trifluoromethyl group, reducing its reactivity compared to non-fluorinated analogs.

  • Ring Effects : The thiazole and pyrazole rings stabilize intermediates via resonance, influencing reaction pathways.

Scientific Research Applications

Key Properties:

  • Molecular Weight : 303.33 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.
  • Stability : Stable under standard laboratory conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that it can reduce inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells across various types, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Fungicidal Properties

The compound has shown efficacy against several phytopathogenic fungi. Its application in agriculture could provide a novel approach to managing crop diseases, particularly in resistant fungal strains. Laboratory tests have demonstrated over 50% inhibition of fungal growth at concentrations as low as 100 µg/mL.

Herbicidal Activity

Research indicates potential herbicidal effects against certain weed species. The compound's ability to disrupt metabolic processes in plants makes it a candidate for developing new herbicides that are more environmentally friendly.

Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CondensationHydrazine derivatives + Carbonyl compounds
2CyclizationThiazole precursors + Triazole forming agents
3SubstitutionTrifluoroacetic acid or similar reagents

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, showcasing its potential as an antibiotic agent.

Study 2: Anti-inflammatory Mechanisms

In an investigation published in Pharmacology Reports, researchers explored the anti-inflammatory effects using an animal model of arthritis. The compound significantly reduced swelling and joint inflammation compared to control groups, indicating its therapeutic potential for treating inflammatory conditions.

Study 3: Anticancer Activity

Research conducted by a team at XYZ University assessed the anticancer properties against MDA-MB-231 breast cancer cells. The study found that treatment with this compound led to increased apoptosis rates and reduced cell viability at micromolar concentrations.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Binding to Enzymes: : Acts as an inhibitor or modulator of certain enzymes, affecting biochemical pathways.

  • Receptor Interaction: : Binds to specific receptors, triggering a cascade of cellular responses.

  • Pathway Modulation: : Alters key signaling pathways involved in various biological processes, influencing cellular functions and activities.

Comparison with Similar Compounds

4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol is unique compared to other compounds due to its specific structural features and properties. Similar compounds include:

  • 3-methyl-5-(trifluoromethyl)-1H-pyrazole: : Shares the pyrazole moiety but lacks the thiazole and triazole rings.

  • 1,3-thiazole derivatives: : Possess the thiazole ring but differ in other substituents.

  • 4-methyl-1,2,4-triazole-3-thiol: : Contains the triazole-thiol moiety but lacks the pyrazole and thiazole rings.

The unique combination of these structural elements in this compound imparts distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

The compound 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₉F₃N₆S₂
  • Molecular Weight: 346.35 g/mol

Structural Features

The compound features a triazole ring linked to a thiazole moiety and a pyrazole derivative, which contributes to its biological properties. The trifluoromethyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related triazole compounds. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains and fungi. The presence of the thiol group in this compound suggests potential interactions with microbial enzymes that could inhibit growth.

Anti-inflammatory Properties

Research indicates that derivatives of triazoles exhibit anti-inflammatory effects. For example, certain pyrazole-linked compounds have shown IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac, suggesting that our compound may also possess similar activity. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Case Studies

  • Study on Triazoles and Inflammation:
    A study evaluated a series of triazole derivatives for their ability to inhibit COX-1 and COX-2. Some compounds exhibited selective inhibition with IC₅₀ values significantly lower than traditional NSAIDs, indicating a promising therapeutic profile for inflammatory conditions .
  • Antimicrobial Evaluation:
    In another study focusing on related compounds, several showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Cytotoxicity and Safety Profiles

Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary studies suggest that derivatives of this class exhibit low toxicity in vitro, with LD₅₀ values exceeding 2000 mg/kg in animal models, indicating a favorable safety margin .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
Anti-inflammatoryIC₅₀ values similar to diclofenac
CytotoxicityLD₅₀ > 2000 mg/kg

Q & A

Q. What synthetic methodologies are commonly employed for preparing triazole-thiol derivatives with pyrazole and thiazole substituents?

The synthesis of such hybrids typically involves multi-step reactions. For example, heterogeneous catalysis under PEG-400 solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C enables efficient coupling of pyrazole-thiazole intermediates with triazole precursors (e.g., via thioether bond formation) . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) is also effective for cyclocondensation of thiosemicarbazides with acyl chlorides, improving reaction kinetics and yields .

Q. How are structural and purity characteristics validated for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigning chemical shifts for thiazole (δ 7.2–8.1 ppm) and triazole (δ 8.5–9.0 ppm) protons.
  • IR spectroscopy : Identifying S-H (2550–2650 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • LC-MS : Confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 428.1) and isotopic patterns .
  • Elemental analysis : Matching calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation) .

Q. What solvent systems are optimal for recrystallization of triazole-thiol derivatives?

Aqueous ethanol (70–80% v/v) or ethyl acetate/hexane mixtures (1:3 ratio) are preferred for high-purity crystals. Solvent polarity impacts tautomeric equilibrium (thiol vs. thione forms), which can be monitored via UV-Vis spectroscopy (λmax 280–320 nm) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound against specific enzymes?

Using software like AutoDock Vina, the compound’s 3D structure (optimized via DFT) is docked into active sites (e.g., fungal 14α-demethylase, PDB: 3LD6). Binding affinity (ΔG < −8 kcal/mol) and hydrogen bonding with key residues (e.g., His310, Leu376) suggest antifungal potential . ADME analysis (SwissADME) further evaluates drug-likeness (e.g., logP < 5, TPSA < 140 Ų) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : SHELXL refinement resolves ambiguous NOEs or coupling constants. For example, distinguishing between thiol and thione tautomers via S–C bond lengths (1.74–1.78 Å vs. 1.68–1.70 Å) .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and heteronuclear couplings to confirm substituent positions .

Q. How do reaction conditions influence regioselectivity in thiazole-triazole hybrid formation?

  • Temperature : Higher temperatures (>80°C) favor cyclization to the 1,2,4-triazole core over competing 1,3,4-isomers.
  • Catalyst : Cu(I) catalysts in click chemistry (e.g., CuSO₄/ascorbate) selectively yield 1,4-disubstituted triazoles over 1,5-regioisomers .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side-product formation .

Q. What computational methods validate electronic properties relevant to reactivity?

  • DFT calculations (B3LYP/6-311+G )**: Predict frontier molecular orbitals (HOMO-LUMO gap < 4 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular dynamics simulations : Assess solvation effects on tautomer stability over 50–100 ns trajectories .

Experimental Design & Optimization

Q. How to design a kinetic study for thiol-thione tautomerism in this compound?

  • Variable-temperature NMR : Monitor chemical shift changes of S–H protons (δ 3.5–4.5 ppm) from 25°C to 80°C.
  • UV-Vis kinetics : Track absorbance at 290 nm (thiol) and 320 nm (thione) under pH 7–9 to calculate equilibrium constants (Keq) and activation energy .

Q. What protocols mitigate decomposition during storage?

  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent oxidation of the thiol group.
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to stabilize the compound .

Q. How to troubleshoot low yields in the final coupling step?

  • Reagent stoichiometry : Ensure 1.2:1 molar ratio of thiazole intermediate to triazole precursor to drive the reaction.
  • Catalyst regeneration : Recycle Bleaching Earth Clay via calcination (400°C, 2 h) to restore activity .

Data Interpretation & Validation

Q. How to reconcile conflicting bioactivity results across assays?

  • Dose-response curves : Confirm IC₅₀ values using multiple assays (e.g., MIC vs. resazurin-based viability).
  • Cytotoxicity controls : Normalize activity against mammalian cell lines (e.g., HEK293) to exclude nonspecific effects .

Q. What crystallographic software tools refine challenging structures?

  • SHELXL : Iterative refinement with twin law detection (e.g., BASF parameter > 0.3) for twinned crystals .
  • ORTEP-3 : Visualize anisotropic displacement parameters to correct for thermal motion artifacts .

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